molecular formula C17H15NO4 B4403025 4-(allyloxy)-N-1,3-benzodioxol-5-ylbenzamide

4-(allyloxy)-N-1,3-benzodioxol-5-ylbenzamide

Cat. No. B4403025
M. Wt: 297.30 g/mol
InChI Key: LDINMWNKPWWUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-N-1,3-benzodioxol-5-ylbenzamide is a chemical compound that has been of great interest to scientific researchers. It is a benzamide derivative that has shown potential as a therapeutic agent due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(allyloxy)-N-1,3-benzodioxol-5-ylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. Additionally, it has been found to modulate the expression of genes involved in oxidative stress and apoptosis, indicating its potential as a therapeutic agent for a variety of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells, indicating its potential as a cancer treatment. Additionally, it has been found to reduce inflammation and oxidative stress, suggesting its potential as a treatment for inflammatory diseases and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(allyloxy)-N-1,3-benzodioxol-5-ylbenzamide is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, it has been found to have low toxicity, making it a safer alternative to other therapeutic agents. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 4-(allyloxy)-N-1,3-benzodioxol-5-ylbenzamide. One area of interest is its potential as a cancer treatment, particularly in combination with other therapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and its potential as a treatment for neurological disorders. Finally, there is potential for the development of new analogs of this compound with improved solubility and therapeutic efficacy.
In conclusion, this compound is a promising compound with a variety of potential therapeutic applications. Its unique chemical properties and low toxicity make it an attractive candidate for further research, and there are many potential future directions for exploration.

Scientific Research Applications

4-(allyloxy)-N-1,3-benzodioxol-5-ylbenzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Additionally, it has been found to have antioxidant and neuroprotective effects, indicating its potential as a treatment for neurological disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-2-9-20-14-6-3-12(4-7-14)17(19)18-13-5-8-15-16(10-13)22-11-21-15/h2-8,10H,1,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDINMWNKPWWUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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